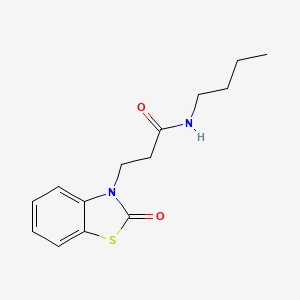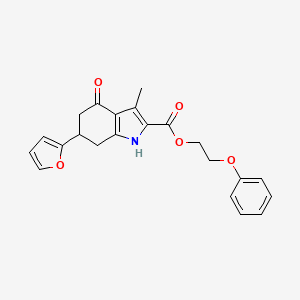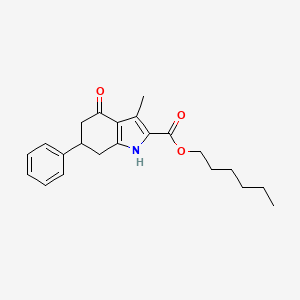![molecular formula C20H21N3O3S B11432097 N-cyclohexyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11432097.png)
N-cyclohexyl-2-(2,4-dioxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE: is a complex organic compound that belongs to the thienopyrimidine class.
Preparation Methods
The synthesis of N-CYCLOHEXYL-2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE typically involves multiple steps:
Cyclization of 3-amino-thiophene-2-carboxylate derivatives: This step involves the use of a one-carbon source reagent such as formic acid or triethyl orthoformate.
Formation of β-keto amides: The reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene.
Cyclization to thienopyrimidine-2,4-diones: This is achieved by heating with pyrrolidine in toluene using calcium chloride as a desiccant.
Industrial production: Large-scale production may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
N-CYCLOHEXYL-2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE undergoes various chemical reactions:
Scientific Research Applications
N-CYCLOHEXYL-2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE involves:
Molecular targets: The compound targets specific enzymes and receptors involved in cellular processes.
Pathways involved: It interferes with signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
N-CYCLOHEXYL-2-{2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE can be compared with other similar compounds:
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern, resulting in distinct chemical and biological properties.
Unique features:
Properties
Molecular Formula |
C20H21N3O3S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-(2,4-dioxo-3-phenylthieno[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C20H21N3O3S/c24-17(21-14-7-3-1-4-8-14)13-22-16-11-12-27-18(16)19(25)23(20(22)26)15-9-5-2-6-10-15/h2,5-6,9-12,14H,1,3-4,7-8,13H2,(H,21,24) |
InChI Key |
BMZASSHUTJVOPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide](/img/structure/B11432017.png)

![5-(3,4-difluorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11432039.png)



![N-(5-chloro-2-methoxyphenyl)-2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11432058.png)

![5-methyl-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11432063.png)
![6-chloro-3-methyl-10-(2-methylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11432070.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B11432071.png)


![3-(3-chloro-2-methylphenyl)-8-(3-ethoxy-4-hydroxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11432093.png)
